molecular formula C16H16N6O B2894582 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea CAS No. 1421458-78-7

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea

Cat. No. B2894582
M. Wt: 308.345
InChI Key: RMQIHUCRAWMOAE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmacophore Design for Kinase Inhibition

Research has demonstrated that synthetic compounds with imidazole and pyrimidine scaffolds, similar to 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a critical role in the proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds offer insights into developing new therapeutics targeting inflammation and related diseases. The research underlines the importance of specific structural features in achieving high binding selectivity and potency, highlighting the potential of imidazole and pyrimidine-based derivatives in drug discovery (Scior et al., 2011).

Advances in Food Chemistry

In the context of food chemistry, derivatives of imidazole and pyrimidine have been studied for their formation and fate, particularly in relation to processing-related food toxicants. The review of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation, a process also relevant to the chemistry of imidazole and pyrimidine derivatives, suggests that both lipids and carbohydrates contribute to the formation and fate of such compounds during food processing and storage. This research sheds light on the complex chemistry involved in the production of food toxicants and their mitigation (Zamora & Hidalgo, 2015).

Urease Inhibition for Medical Applications

The role of urease in serious infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract has been a significant area of study. Research into urease inhibitors, including urea derivatives like 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea, has highlighted their potential in treating these infections. Despite the clinical use of some inhibitors, the full potential of urease inhibition in medical applications remains to be fully explored, suggesting an avenue for the development of new therapeutic agents (Kosikowska & Berlicki, 2011).

Electrochemical Applications in Technology

The review of electrochemical technology utilizing room-temperature ionic liquids (RTILs), such as those involving imidazole derivatives, highlights their applications in electroplating and energy storage. This research points towards the growing interest in haloaluminate RTILs for their unique properties and applications in advanced electrochemical processes, including those relevant to the compound (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3-ethylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-2-12-4-3-5-13(8-12)20-16(23)21-14-9-18-15(19-10-14)22-7-6-17-11-22/h3-11H,2H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQIHUCRAWMOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea

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